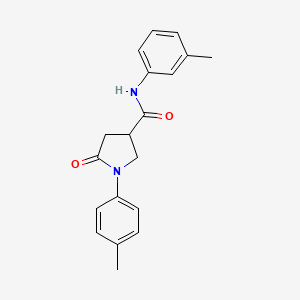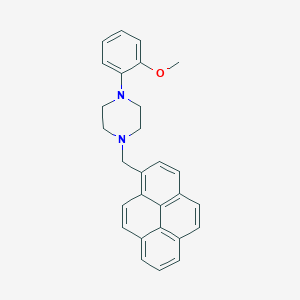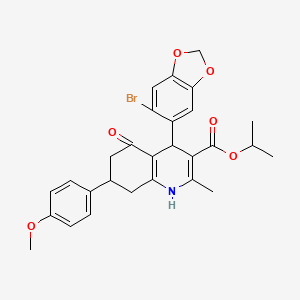![molecular formula C19H28N2O B5214335 N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide](/img/structure/B5214335.png)
N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide, also known as CPP-109, is a chemical compound that has gained attention in scientific research for its potential use in treating addiction and other neurological disorders.
Mecanismo De Acción
N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide works by inhibiting the enzyme called dopamine esterase, which is responsible for breaking down dopamine in the brain. This leads to increased levels of dopamine, a neurotransmitter that is associated with feelings of pleasure and reward. By increasing dopamine levels, N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide may help reduce the cravings for addictive substances and improve mood in individuals with neurological disorders.
Biochemical and Physiological Effects:
N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects in animal studies. These include increased dopamine levels in the brain, decreased cocaine and alcohol self-administration, and improved cognitive function in rats. In humans, N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide has been shown to be safe and well-tolerated, with no serious adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide is its specificity for dopamine esterase, which makes it a useful tool for studying the role of dopamine in addiction and other neurological disorders. However, its effects may be limited to certain types of addiction, and further research is needed to determine its efficacy in treating other disorders. Additionally, N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide is not currently approved for human use, which may limit its potential for clinical applications.
Direcciones Futuras
There are a number of future directions for research on N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide. One area of interest is its potential use in combination with other drugs or therapies for addiction and other neurological disorders. Another direction is to explore its effects on other neurotransmitters besides dopamine, such as serotonin and norepinephrine. Additionally, further research is needed to determine the optimal dosage and duration of treatment for N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide, as well as its long-term effects on the brain and body.
In conclusion, N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide is a promising compound with potential applications in treating addiction and other neurological disorders. Its specificity for dopamine esterase makes it a useful tool for studying the role of dopamine in these conditions, and further research is needed to determine its efficacy and safety in humans.
Métodos De Síntesis
N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide can be synthesized using a multi-step process, starting with the reaction of cyclopentanone with methyl magnesium bromide to form a Grignard reagent. This reagent is then reacted with 1-(2-phenylethyl)piperidine to form the intermediate product, which is then treated with cyclopentanecarboxylic acid chloride to yield N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide.
Aplicaciones Científicas De Investigación
N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide has been extensively studied for its potential use in treating addiction, specifically for cocaine and alcohol dependence. It has been shown to inhibit the enzyme responsible for breaking down cocaine and alcohol in the body, leading to increased levels of these substances in the brain and reducing the desire to use them. N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide has also shown promise in treating other neurological disorders, such as epilepsy and depression.
Propiedades
IUPAC Name |
N-[1-(2-phenylethyl)piperidin-3-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c22-19(17-9-4-5-10-17)20-18-11-6-13-21(15-18)14-12-16-7-2-1-3-8-16/h1-3,7-8,17-18H,4-6,9-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUQXKOJUVOFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCCN(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-phenylethyl)piperidin-3-yl]cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5214282.png)
![1-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5214286.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5214293.png)


![5-(2-methoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5214330.png)
![N-[1-(3-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5214333.png)

![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-3-nitrobenzamide](/img/structure/B5214350.png)